7-Bromo-2-methylquinazolin-4(3H)-one
Overview
Description
7-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one typically involves the cyclization of 2-aminobenzamides with appropriate brominated and methylated precursors. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and energy-efficient processes, are likely to be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction reactions can lead to different oxidation states of the quinazolinone ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including as an antitumor and anticonvulsant agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its biological effects.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
Comparison with Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the bromine atom at the 7th position, resulting in different chemical properties and biological activities.
7-Chloro-2-methylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
4(3H)-Quinazolinone: The parent compound without any substitutions, serving as a reference for comparing the effects of different substituents.
Uniqueness: The presence of both the bromine atom and the methyl group in 7-Bromo-2-methylquinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activities compared to its analogs.
Properties
IUPAC Name |
7-bromo-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625908 | |
Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403850-89-5 | |
Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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